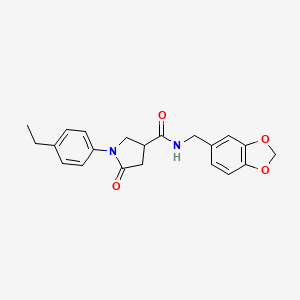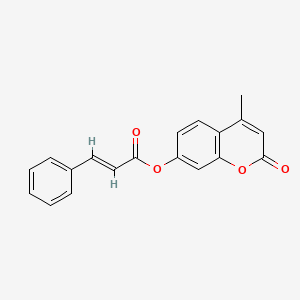![molecular formula C20H11BrClN3O3 B11552993 2-(3-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11552993.png)
2-(3-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-benzoxazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE is a complex organic compound that features a combination of bromophenyl, benzoxazolyl, chlorophenyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(3-bromophenyl)-1,3-benzoxazole and 4-chloro-3-nitrobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can introduce various functional groups.
Scientific Research Applications
(E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE shares similarities with other benzoxazole derivatives and halogenated aromatic compounds.
- Compounds like 2-(3-bromophenyl)-1,3-benzoxazole and 4-chloro-3-nitrobenzaldehyde are structurally related and may exhibit similar chemical properties.
Uniqueness
The uniqueness of (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the benzoxazole and nitrophenyl moieties, makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C20H11BrClN3O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
N-[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]-1-(4-chloro-3-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H11BrClN3O3/c21-14-3-1-2-13(9-14)20-24-17-7-5-15(10-19(17)28-20)23-11-12-4-6-16(22)18(8-12)25(26)27/h1-11H |
InChI Key |
UNBUOEFVLVYISW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=C(C=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11552910.png)
![2-(1,3-Benzoxazol-2-YL)-5-[(E)-[(3,4-dichlorophenyl)methylidene]amino]phenol](/img/structure/B11552918.png)
![2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11552919.png)
![(4Z,4'Z)-4,4'-{(4-hydroxybenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11552924.png)
![N-(5-chloro-2-methoxyphenyl)-N-(2-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B11552929.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol](/img/structure/B11552931.png)
![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11552935.png)
![2,2'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B11552950.png)

![4-[(4-methylphenoxy)methyl]-N'-[(Z)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11552957.png)
![2-{(E)-[(3,5-dimethylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11552970.png)

![2-fluoro-N-[2-({(2E)-2-[4-(pentyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11552974.png)

